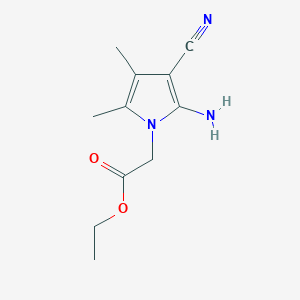
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole
説明
“5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole” is a chemical compound that belongs to the class of heterocyclic compounds . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms . This compound is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate in dimethylformamide . This reaction yields {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates as the monosubstitution products .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The monosubstitution products obtained from the synthesis process react with maleic anhydride in acetone to form the corresponding maleic acid monoamides . Upon boiling in a solution of a mixture of dimethylformamide and toluene in the presence of p-toluenesulfonic acid and azeotropic distillation of water, these monoamides undergo cyclization to yield new {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoates .科学的研究の応用
Quantum-Chemical Study and Prototropic Tautomerism
A study explored the prototropic tautomerism of 1-phenyl- and 1-(4-nitrophenyl)tetrazol-5-ones and 1-phenyl- and 1-(4-nitrophenyl)tetrazole-5-thiones. Using the AM1 semiempirical method, researchers found that the most thermodynamically stable neutral forms are 4,5-dihydro-1H-tetrazol-5-ones and 4,5-dihydro-1H-tetrazole-5-thiones, which when protonated, yield mainly 5-hydroxy(or mercapto)-1,3-dihydrotetrazolium ions (Poplavskaya et al., 2000).
Structural and Geometric Features
Research on the geometric features of 1-(4-nitrophenyl)-1H-tetrazol-5-amine revealed the essential interaction of the 5-amino group lone pair with the pi system of the tetrazole ring. The molecules exhibit a flattened structure which facilitates the formation of a conjugated system across the entire molecule, indicating the significance of the structure in chemical reactions (Lyakhov et al., 2008).
Synthesis, Structure, and Reactivity
Studies have been conducted on the synthesis and structure of phenyl tetrazoles, showing that these compounds are investigated using methods like X-ray Diffraction and Thermogravimetry–Differential Thermal Analysis. The thermal decomposition of the tetrazole ring has been observed, providing insights into the structural integrity and reactivity of these compounds under different conditions (Yılmaz et al., 2015).
Chemical Reactivity and Synthesis Strategies
Research has also explored the preparation and reactivity of certain chloromethyl compounds in various synthesis strategies, such as TDAE [tetrakis(dimethylamino)ethylene] strategy. These studies contribute to the understanding of the chemical reactivity and potential applications of such compounds in synthesis processes (Primas et al., 2013).
将来の方向性
The future directions for the research on “5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole” could involve further exploration of its biological activities and potential applications in the development of new drugs . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
作用機序
Target of Action
Compounds containing 1,2,4-oxadiazole moieties are of interest to researchers in the fields of medicinal and pharmaceutical chemistry . They have been identified to exhibit various biological activities .
Mode of Action
It’s known that compounds with a similar structure, such as 1,2,4-oxadiazoles, can interact with their targets through various mechanisms, including nucleophilic and electrophilic addition reactions, substitution of hydrogen atoms, transformation of functional groups, as well as condensation and rearrangement reactions .
Biochemical Pathways
Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been reported to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been reported to exhibit various biological activities, including antibacterial, antifungal, and nematocidal activities .
生化学分析
Biochemical Properties
5-Chloromethyl-1-(4-nitro-phenyl)-1H-tetrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with specific proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs results in the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound has been observed to bind with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to CDKs results in the inhibition of kinase activity, which in turn affects cell cycle progression and proliferation . Additionally, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play critical roles in its metabolism . This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, affecting metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution of this compound is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it interacts with its target biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-(chloromethyl)-1-(4-nitrophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O2/c9-5-8-10-11-12-13(8)6-1-3-7(4-2-6)14(15)16/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRUPPHUONOWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240811 | |
| Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107269-72-7 | |
| Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107269-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1-(4-nitrophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001240811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


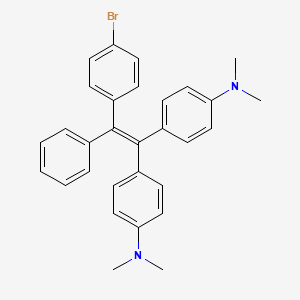
![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)
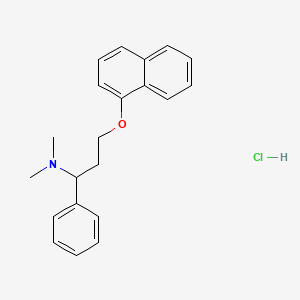


![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)
![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)
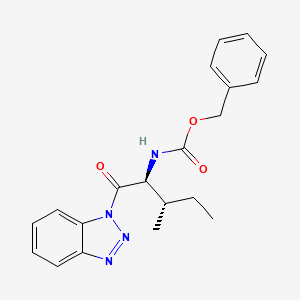

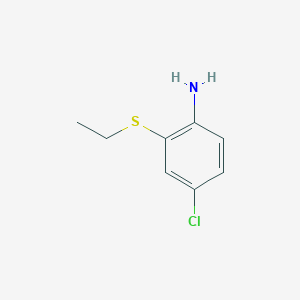
![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)
amine](/img/structure/B3079661.png)
